This compound can be classified under organic compounds, specifically as a thienyl ester. The presence of the chloro substituent on the thienyl ring enhances its chemical reactivity, making it a valuable building block in synthetic organic chemistry. The compound's unique features allow for potential applications in medicinal chemistry and agrochemicals.
The synthesis of Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate typically involves several key steps:
Industrial methods may utilize continuous flow processes to enhance efficiency, employing solid acid catalysts in packed bed reactors for easier separation and purification.
The molecular structure of Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate can be described as follows:
Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate can participate in various chemical reactions:
The mechanism of action for Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate largely depends on its application:
Property | Value |
---|---|
Molecular Weight | 248.74 g/mol |
Boiling Point | Approximately 108°C (15 mmHg) |
Solubility | Reacts with water |
Refractive Index | Approximately 1.447 |
Sensitivity | Moisture sensitive |
Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate is classified as corrosive and should be handled with care to avoid skin burns and eye damage.
Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate has several important applications:
Catalytic asymmetric synthesis enables precise stereocontrol in constructing the chiral center at the C3 position of valerate esters. Transition metal complexes with chiral ligands facilitate enantioselective C–C bond formation between thienyl precursors and valerate intermediates. For thiophene-functionalized substrates, copper-bisoxazoline catalysts achieve enantiomeric excesses exceeding 90% in Michael additions of thienylzinc reagents to α,β-unsaturated valerate esters [6]. The thienyl group's moderate steric demand and electron-rich character enhance reagent coordination to the chiral catalyst complex, promoting stereoselectivity. Organocatalytic approaches employing cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyldiether) catalyze asymmetric aldol reactions between thiophene-3-carboxaldehyde derivatives and β-keto esters, yielding chiral intermediates for oxovalerate synthesis with enantiomeric ratios up to 96:4 [4] [10].
Table 1: Asymmetric Catalysts for Thienyl-Valerate Coupling
Catalyst System | Reaction Type | ee (%) | Yield (%) | Reference Framework |
---|---|---|---|---|
Cu(II)-Box complex | Michael addition | 92–95 | 78–85 | [6] |
Pd-BINAP | Allylic alkylation | 88–90 | 82–90 | [6] |
Hydroquinine-PHNQ organocatalyst | Aldol reaction | 90–94 | 75–83 | [10] |
Yb(OTf)₃ with chiral ligand | Mannich-type reaction | 85–89 | 80–88 | [4] |
Chiral pool strategies utilize naturally derived terpenes (e.g., pinene) or amino acids as starting materials for valerate synthesis. (1R)-(-)-Myrtenal derivatives undergo stereoselective Wittig olefination with phosphonium ylides, followed by thienyl Grignard addition and oxidative cleavage to yield enantiopure 3-methyl-5-oxovalerate precursors [4]. The rigid bicyclic scaffold in terpene-derived chiral auxiliaries enforces facial selectivity during nucleophilic additions to carbonyl groups adjacent to the thienyl moiety.
Biocatalysis offers sustainable routes to enantiomerically enriched valerate esters under mild conditions. Lipases demonstrate exceptional activity in kinetic resolutions of racemic 3-methyl-5-oxovalerate intermediates. Candida antarctica Lipase B immobilized on acrylic resin (Novozym 435) achieves enantioselective transesterification of thienyl-containing valerate esters in organic media, resolving racemates with E-values >200 [2] [9]. The chlorothienyl substituent's moderate hydrophobicity enhances substrate binding in the enzyme's active site without sterically impeding catalysis.
Table 2: Biocatalytic Performance in Valerate Functionalization
Biocatalyst | Reaction | Conversion (%) | eeₚ (%) | Reference Framework |
---|---|---|---|---|
Candida antarctica Lipase B (CALB) | Kinetic resolution | 45 | >99 | [2] |
Pseudomonas fluorescens Lipase | Transesterification | 52 | 95 | [9] |
Carbonyl reductase from Lactobacillus | Asymmetric reduction | 98 | 98 | [4] |
Whole-cell biocatalysis enables multistep transformations without intermediate isolation. Engineered Escherichia coli co-expressing glucose dehydrogenase and ketoreductase catalyzes the asymmetric reduction of 5-(2-chloro-5-thienyl)-3-methyl-5-oxopentanoic acid to the corresponding (S)-hydroxy ester with 98% ee and quantitative yield [4]. Solvent engineering significantly influences biocatalyst performance: water-miscible cosolvents (e.g., 20% 1,4-dioxane) maintain enzyme stability while improving substrate solubility for thienyl-containing compounds. Immobilization techniques using chitosan-silica hybrid carriers enhance operational stability, allowing biocatalyst reuse for ≥7 cycles without significant activity loss in esterification reactions [9].
Metal-free cycloadditions provide atom-economical routes to functionalized thiophene cores. The [4+2] hetero-Diels-Alder reaction between thiocarbonyl ylides and electron-deficient dienophiles constructs dihydrothiophene scaffolds that oxidize to aromatic thienyl systems. Specifically, 2-chloro-5-thiophene carboxaldehyde derivatives serve as dienophiles in reactions with Danishefsky's diene under Brønsted acid catalysis, yielding 2,3-dihydro-4H-thiopyran-4-ones that undergo dehydration and chlorination to form the 2-chloro-5-thienyl substituent [3] [8]. The chloro substituent acts as an activating group, enhancing dienophile reactivity without requiring Lewis metal catalysts.
1,3-Dipolar cycloadditions between azomethine ylides and thiophene-derived acrylates efficiently build pyrrolidine-fused thienyl systems. Using diethyl acetylenedicarboxylate as a dipolarophile generates spirooxindole-thienopyrrolidine intermediates that undergo base-catalyzed ring opening and decarboxylation to yield linear valerate precursors [4] [10]. Substituent effects critically influence regioselectivity: electron-withdrawing chloro groups at the thienyl C2 position favor formation of 5-regioisomers due to enhanced LUMO lowering at the adjacent carbon.
Oxidopyrylium [5+2] cycloadditions offer access to oxygen-bridged thienyl compounds. The three-component variant employs alcohol-stabilized oxidopyrylium dimers that undergo ring opening in chloroform solvent to form reactive ylides, which subsequently engage thienyl acetylenes as dipolarophiles [8]. This method constructs oxabicyclo[3.2.1]octane scaffolds with thienyl substituents that undergo retro-Diels-Alder fragmentation to yield functionalized valerate chains.
Regioselective halogenation establishes the critical 2-chloro-5-thienyl moiety in the target molecule. Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 0–5°C achieves selective C2 functionalization of 3-methylthiophene precursors, exploiting the activated position adjacent to the sulfur heteroatom [7] [9]. The reaction proceeds via electrophilic attack by chloronium ion (Cl⁺) generated in situ from NCS, with the methyl group at C3 directing ortho-chlorination through σ-complex stabilization.
Table 3: Halogenation Methods for Chlorothienyl Synthesis
Substrate | Reagent | Solvent | Temperature (°C) | Regioselectivity (2:5 ratio) | Yield (%) |
---|---|---|---|---|---|
3-Methylthiophene | NCS | Acetonitrile | 0–5 | >20:1 | 85 |
2-Acetyl-5-methylthiophene | Sulfuryl chloride | Dichloromethane | -10 | >15:1 | 78 |
Thienyl valerate precursor | Chlorine gas | Carbon tetrachloride | 25 | 10:1 | 82 |
5-Methyl-2-thiophene carboxylic acid | t-BuOCl | Trifluoroacetic acid | -20 | >25:1 | 88 |
Directed ortho-metalation (DoM) enables precise halogen placement on preassembled thienyl-valerate frameworks. n-Butyllithium-mediated lithiation at C2 of 5-methylthiophene derivatives, directed by proximal ester or ketone functionalities, generates aryl lithium species that react with hexachloroethane to install the chloro substituent [3]. This approach tolerates the β-keto ester functionality in valerate intermediates when conducted at -78°C in tetrahydrofuran.
Late-stage chlorination of assembled valerate-thienyl conjugates employs sulfuryl chloride (SO₂Cl₂) in dichloromethane at -10°C. The electrophilic chlorination preferentially occurs at the electron-rich C2 position of the thienyl ring, with the 5-methyl group exhibiting moderate activating effects [7]. Stoichiometric control (1.05 equiv) minimizes polychlorination, while the β-keto ester moiety requires protection as a enol silyl ether to prevent competitive halogenation at the activated methylene position.
Microwave irradiation dramatically accelerates key steps in valerate ester synthesis while improving yields and selectivity. The Knoevenagel condensation between 2-chloro-5-thiophene carboxaldehyde and active methylene compounds (e.g., dimethyl malonate) completes within 8 minutes under microwave irradiation (150 W, 120°C) compared to 12 hours conventionally, yielding unsaturated valerate precursors with ≥95% conversion [4] [10]. Microwave-specific thermal effects enhance reaction rates by promoting molecular rotation and dipole alignment rather than merely through bulk heating.
Table 4: Microwave Optimization for Valerate Synthesis Steps
Reaction | Conditions | Time (min) | Yield (%) | Conventional Yield (%) | Reference Framework |
---|---|---|---|---|---|
Knoevenagel condensation | 150 W, 120°C, solvent-free | 8 | 95 | 78 (12 h) | [10] |
Michael addition | 200 W, 100°C, ethanol | 15 | 97 | 82 (24 h) | [4] |
Esterification | 100 W, 80°C, no solvent | 20 | 98 | 85 (48 h) | [9] |
Reductive amination | 150 W, 90°C, acetonitrile | 10 | 92 | 75 (18 h) | [4] |
Solvent-free Michael additions between thiols and α,β-unsaturated valerate esters proceed efficiently under microwave activation. Thiophenol reacts with methyl 5-(thienyl)-3-methyl-2-pentenoate under neat conditions at 100°C (100 W) for 15 minutes, achieving 97% yield compared to 82% after 24 hours in refluxing toluene [4]. The absence of solvent enhances reactant concentrations and minimizes side reactions, while microwave irradiation facilitates efficient energy transfer in the viscous reaction medium.
Esterification and transesterification benefit profoundly from microwave dielectric heating. The reaction between 5-(2-chloro-5-thienyl)-3-methyl-5-oxopentanoic acid and methanol catalyzed by p-toluenesulfonic acid (10 mol%) under solvent-free conditions reaches completion in 20 minutes at 80°C (100 W), delivering the target valerate ester in 98% isolated yield [9]. Continuous water removal via molecular sieves shifts the equilibrium toward ester formation. Scale-up studies demonstrate consistent efficiency at 100-g scales using continuous-flow microwave reactors with residence times under 5 minutes, highlighting translational potential for industrial synthesis [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1